molecular formula C6H9BF3K B13471151 Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate

Cat. No.: B13471151
M. Wt: 188.04 g/mol
InChI Key: APGXHRVAHFVINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. These compounds are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF2]). This reaction forms trifluoroborate salts, which are stable and can be easily purified . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .

Industrial Production Methods

Industrial production methods for potassium organotrifluoroborates often involve large-scale reactions using boronic acids and potassium bifluoride. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, boronic acids, and potassium bifluoride. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from reactions involving this compound include various substituted alkenes and alkynes, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is unique due to its specific alkynyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;3,3-dimethylbut-1-ynyl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H3;/q-1;+1

InChI Key

APGXHRVAHFVINV-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.